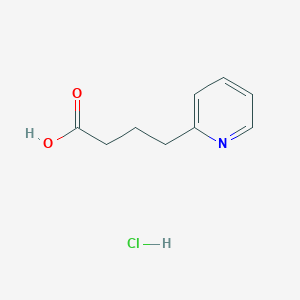

4-(Pyridin-2-yl)butanoic acid hydrochloride

Description

Properties

IUPAC Name |

4-pyridin-2-ylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c11-9(12)6-3-5-8-4-1-2-7-10-8;/h1-2,4,7H,3,5-6H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYBMHJIDLAUHPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Structural Elucidation of 4-(Pyridin-2-yl)butanoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 4-(Pyridin-2-yl)butanoic acid hydrochloride, a compound of interest in pharmaceutical research and development. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to offer a strategic and logical workflow, emphasizing the causality behind experimental choices and the self-validating nature of a multi-technique approach. We will delve into the practical application and interpretation of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single Crystal X-ray Diffraction. This guide is designed to equip researchers with the expertise to confidently and accurately determine the structure of this and similar small molecules.

Introduction

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. The spatial arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. 4-(Pyridin-2-yl)butanoic acid hydrochloride is a bifunctional molecule containing a pyridine ring, a known pharmacophore in numerous therapeutic agents, and a butanoic acid chain, which can influence solubility, metabolism, and formulation characteristics. The hydrochloride salt form is often utilized to improve the stability and bioavailability of parent compounds.

This guide will systematically explore the analytical journey from a newly synthesized or isolated sample to a fully characterized structure of 4-(Pyridin-2-yl)butanoic acid hydrochloride. We will not only describe the "how" but, more importantly, the "why" behind each analytical step, ensuring a deep understanding of the data and its implications.

Physicochemical Properties

A foundational step in structural elucidation is the determination of basic physicochemical properties. For 4-(Pyridin-2-yl)butanoic acid and its hydrochloride salt, these properties provide the initial clues to its identity and purity.

| Property | Value (Free Acid) | Value (Hydrochloride Salt) | Source |

| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₂ClNO₂ | |

| Molecular Weight | 165.19 g/mol | 201.65 g/mol | |

| Melting Point | 84-85 °C | Not explicitly available, expected to be higher than the free acid | |

| Appearance | Yellow to brown solid | Expected to be a crystalline solid |

The formation of the hydrochloride salt involves the protonation of the basic pyridine nitrogen by hydrochloric acid. This ionic character generally leads to a higher melting point and increased water solubility compared to the free acid.

The Strategic Workflow for Structural Elucidation

A robust structural elucidation strategy relies on the convergence of data from multiple, orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating and unambiguous picture of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity of the carbon-hydrogen framework.

Expected ¹H NMR Spectrum

The ¹H NMR spectrum of 4-(Pyridin-2-yl)butanoic acid hydrochloride is predicted to show distinct signals for the protons on the pyridine ring and the butanoic acid chain. The protonation of the pyridine nitrogen will cause a significant downfield shift of the pyridine protons compared to the free base due to the increased electron-withdrawing effect of the positively charged nitrogen.

Predicted ¹H NMR Chemical Shifts (in D₂O)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-6' (Pyridine) | ~8.5 | d | 1H |

| H-4' (Pyridine) | ~8.2 | t | 1H |

| H-3' (Pyridine) | ~7.8 | d | 1H |

| H-5' (Pyridine) | ~7.7 | t | 1H |

| H-4 (Butanoic) | ~3.0 | t | 2H |

| H-2 (Butanoic) | ~2.5 | t | 2H |

| H-3 (Butanoic) | ~2.1 | p | 2H |

| -COOH | ~11-13 (often broad or not observed in D₂O) | s | 1H |

Note: The carboxylic acid proton is readily exchangeable with D₂O and may not be observed.

Expected ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon environments. Similar to the ¹H NMR, the carbons of the pyridine ring will be shifted downfield upon protonation.

Predicted ¹³C NMR Chemical Shifts (in D₂O)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~175 |

| C-2' (Pyridine) | ~158 |

| C-6' (Pyridine) | ~148 |

| C-4' (Pyridine) | ~145 |

| C-3' (Pyridine) | ~128 |

| C-5' (Pyridine) | ~126 |

| C-4 (Butanoic) | ~37 |

| C-2 (Butanoic) | ~33 |

| C-3 (Butanoic) | ~23 |

2D NMR Spectroscopy for Unambiguous Assignments

To definitively assign the proton and carbon signals, a suite of 2D NMR experiments is essential.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the connectivity within the butanoic acid chain and the pyridine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached, providing a direct link between the ¹H and ¹³C spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the butanoic acid chain to the pyridine ring.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-(Pyridin-2-yl)butanoic acid hydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Add a small amount of a reference standard (e.g., TMS or DSS).

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs.

-

Data Processing and Analysis: Process the spectra using appropriate software. Integrate the ¹H signals, and assign all peaks based on chemical shifts, coupling constants, and 2D correlations.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and valuable information about its structure through fragmentation patterns. For the hydrochloride salt, Electrospray Ionization (ESI) is the preferred technique as it is a soft ionization method suitable for polar and ionic compounds.

Expected High-Resolution Mass Spectrum (ESI+)

In positive ion mode ESI-MS, the molecule is expected to be detected as the protonated free acid, [M+H]⁺, where M is the free acid (4-(Pyridin-2-yl)butanoic acid).

-

Expected [M+H]⁺: m/z 166.0817 (for C₉H₁₂NO₂⁺)

The high-resolution measurement of this ion allows for the unambiguous determination of the elemental composition.

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion will induce fragmentation, providing further structural insights. Key expected fragmentation pathways include:

-

Loss of H₂O: [M+H - H₂O]⁺

-

Loss of CO₂: [M+H - CO₂]⁺

-

Cleavage of the butanoic acid chain: This can lead to the formation of the pyridinylmethyl cation and other characteristic fragments.

Experimental Protocol for ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile, with a small amount of formic acid to promote protonation.

-

Infusion and Ionization: Infuse the sample solution into the ESI source of the mass spectrometer.

-

Full Scan MS: Acquire a full scan mass spectrum to identify the [M+H]⁺ ion.

-

High-Resolution Measurement: Determine the accurate mass of the [M+H]⁺ ion.

-

MS/MS Analysis: Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to obtain the fragmentation spectrum.

-

Data Interpretation: Analyze the fragmentation pattern to confirm the connectivity of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FTIR Absorption Bands

The FTIR spectrum of 4-(Pyridin-2-yl)butanoic acid hydrochloride will exhibit characteristic absorption bands for the carboxylic acid, the pyridinium ion, and the alkyl chain.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching vibration |

| N-H (Pyridinium) | ~3100-3000 | Stretching vibration |

| C-H (Aromatic) | ~3100-3000 | Stretching vibration |

| C-H (Aliphatic) | ~2960-2850 | Stretching vibration |

| C=O (Carboxylic Acid) | ~1720-1700 | Stretching vibration |

| C=N, C=C (Pyridinium) | ~1640-1500 | Ring stretching vibrations |

| C-O (Carboxylic Acid) | ~1300-1200 | Stretching vibration |

The presence of the broad O-H stretch and the C=O stretch are indicative of the carboxylic acid functionality. The bands corresponding to the pyridinium ring vibrations confirm the protonation of the pyridine nitrogen.

Experimental Protocol for ATR-FTIR

-

Background Collection: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.

-

Spectrum Acquisition: Collect the FTIR spectrum of the sample.

-

Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups.

Single Crystal X-ray Diffraction: The Definitive 3D Structure

While spectroscopic methods provide compelling evidence for the structure of a molecule, single crystal X-ray diffraction provides the unambiguous, three-dimensional arrangement of atoms in the solid state. This technique is the gold standard for structural determination.

The Crystallographic Process

Expected Structural Features

An X-ray crystal structure of 4-(Pyridin-2-yl)butanoic acid hydrochloride would confirm:

-

The protonation of the pyridine nitrogen.

-

The bond lengths and angles of the entire molecule.

-

The conformation of the butanoic acid chain.

-

The intermolecular interactions, such as hydrogen bonding between the carboxylic acid, the pyridinium ion, and the chloride counterion.

Experimental Protocol for Single Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of suitable size and quality, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Crystal Mounting: Mount a suitable single crystal on the goniometer of the diffractometer.

-

Data Collection: Collect the diffraction data by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: Solve the phase problem to obtain an initial electron density map and build a molecular model. Refine the model against the experimental data.

-

Structure Validation and Analysis: Validate the final structure and analyze the geometric parameters and intermolecular interactions.

Conclusion

The structural elucidation of 4-(Pyridin-2-yl)butanoic acid hydrochloride is a multi-faceted process that requires a logical and integrated analytical approach. By combining the detailed connectivity information from NMR spectroscopy, the molecular weight and fragmentation data from mass spectrometry, the functional group identification from FTIR spectroscopy, and the definitive 3D structure from X-ray crystallography, a complete and unambiguous structural assignment can be achieved. This guide provides a comprehensive framework for researchers to confidently navigate this process, ensuring the generation of high-quality, reliable data that is essential for advancing drug discovery and development programs.

References

-

PubChem. 4-(Pyridin-2-yl)butanoic acid. National Center for Biotechnology Information. [Link]

- Breitmaier, E. Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons, Ltd. 2002.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds. John Wiley & Sons, Inc. 2014.

- Gómez-Hens, A., & Aguilar-Caballos, M. P. High-resolution mass spectrometry for the analysis of small molecules. TrAC Trends in Analytical Chemistry. 2004;23(10-11):739-751.

- Smith, B. C.

- Clegg, W., Blake, A. J., Gould, R. O., & Main, P. Crystal Structure Analysis: Principles and Practice. Oxford University Press. 2001.

An In-Depth Technical Guide to the Synthesis of 4-(Pyridin-2-yl)butanoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive and scientifically rigorous pathway for the synthesis of 4-(pyridin-2-yl)butanoic acid hydrochloride, a valuable building block in medicinal chemistry and drug development. The proposed synthesis is a multi-step process commencing from readily available starting materials. This document will delve into the mechanistic underpinnings of each synthetic transformation, offering detailed, step-by-step protocols. The guide is structured to provide not only a reproducible methodology but also a deep understanding of the chemical principles at play, empowering researchers to adapt and troubleshoot the synthesis as needed. All quantitative data is summarized for clarity, and key transformations are visualized through a detailed workflow diagram.

Introduction and Strategic Overview

4-(Pyridin-2-yl)butanoic acid and its derivatives are of significant interest in pharmaceutical research due to their structural resemblance to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1] As GABA analogues, these compounds have the potential to modulate GABAergic signaling and are therefore valuable scaffolds for the development of novel therapeutics for a range of neurological disorders.

The synthetic strategy outlined in this guide is a robust and logical sequence of well-established organic transformations. The core of this pathway is the malonic ester synthesis, a classic method for the preparation of carboxylic acids.[1][2][3][4][5][6] This approach offers a high degree of control and generally provides good yields.

The overall synthetic pathway can be visualized as follows:

Figure 1: Overall synthetic workflow for 4-(Pyridin-2-yl)butanoic acid hydrochloride.

Detailed Synthetic Protocols and Mechanistic Insights

This section provides a step-by-step guide for each stage of the synthesis, accompanied by expert commentary on the rationale behind the chosen conditions and potential challenges.

Step 1: Synthesis of 2-(Pyridin-2-yl)ethan-1-ol

The initial step involves the base-catalyzed condensation of 2-picoline with formaldehyde to introduce a hydroxymethyl group at the methyl position.

Protocol:

-

To a stirred solution of 2-picoline in a suitable solvent (e.g., ethanol), add a catalytic amount of a strong base (e.g., sodium ethoxide).

-

Slowly add a solution of formaldehyde (e.g., as a 37% aqueous solution, formalin) at a controlled temperature (typically room temperature to gentle reflux).

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 2-(pyridin-2-yl)ethan-1-ol.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Expertise & Experience: The basicity of the reaction medium is crucial for the deprotonation of the acidic methyl group of 2-picoline, forming a carbanion that acts as a nucleophile. The choice of a non-nucleophilic base is important to avoid side reactions with formaldehyde. Careful control of the stoichiometry of formaldehyde is necessary to minimize the formation of di- and poly-hydroxymethylated byproducts.

Step 2: Synthesis of 2-(2-Bromoethyl)pyridine

The hydroxyl group of 2-(pyridin-2-yl)ethan-1-ol is then converted to a bromide, a good leaving group for the subsequent nucleophilic substitution.

Protocol:

-

To a stirred solution of 2-(pyridin-2-yl)ethan-1-ol, add an excess of concentrated hydrobromic acid (HBr).

-

Heat the reaction mixture to reflux and maintain for several hours.

-

Monitor the reaction by TLC or GC.

-

After completion, cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of approximately 8.

-

Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain 2-(2-bromoethyl)pyridine.

Trustworthiness: This is a standard and reliable method for converting primary alcohols to alkyl bromides. The use of excess HBr drives the reaction to completion. The workup procedure is critical to remove any unreacted acid and to isolate the free base of the product. The product can be stored as its hydrobromide salt for enhanced stability.

Step 3: Alkylation of Diethyl Malonate

This step constitutes the core of the malonic ester synthesis, where the prepared electrophile, 2-(2-bromoethyl)pyridine, is reacted with the enolate of diethyl malonate.

Protocol:

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal to the ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise at room temperature.

-

Stir the mixture for a short period to ensure complete formation of the malonate enolate.

-

Add a solution of 2-(2-bromoethyl)pyridine in a suitable solvent (e.g., absolute ethanol or DMF) to the enolate solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., diethyl ether).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude diethyl 2-(2-(pyridin-2-yl)ethyl)malonate.

-

Purify the product by vacuum distillation or column chromatography.

Authoritative Grounding: The acidity of the α-protons of diethyl malonate (pKa ≈ 13) allows for their facile removal by a moderately strong base like sodium ethoxide to form a stabilized enolate. This enolate then acts as a nucleophile in an SN2 reaction with the primary alkyl bromide, 2-(2-bromoethyl)pyridine.[6] The use of an alkoxide base corresponding to the ester (ethoxide for ethyl esters) is a standard practice to prevent transesterification.[2]

Step 4: Hydrolysis and Decarboxylation

The synthesized diester is then hydrolyzed to the corresponding dicarboxylic acid, which readily undergoes decarboxylation upon heating to yield the final butanoic acid derivative.

Protocol:

-

To the purified diethyl 2-(2-(pyridin-2-yl)ethyl)malonate, add an excess of a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid).

-

Heat the mixture to reflux for several hours to effect both hydrolysis of the esters and decarboxylation.

-

Monitor the evolution of carbon dioxide to gauge the progress of the decarboxylation.

-

After the reaction is complete, cool the mixture and adjust the pH to the isoelectric point of the amino acid (typically around pH 4-5) using a base (e.g., sodium hydroxide solution). This will cause the product to precipitate.

-

Collect the precipitated solid by filtration, wash with cold water, and dry to obtain 4-(pyridin-2-yl)butanoic acid.

Causality behind Experimental Choices: Acid-catalyzed hydrolysis is effective for converting the diester to the dicarboxylic acid. The presence of a β-carbonyl group in the resulting malonic acid derivative facilitates decarboxylation through a cyclic six-membered transition state upon heating.[4] Adjusting the pH to the isoelectric point minimizes the solubility of the zwitterionic amino acid, maximizing the yield of the isolated product.

Step 5: Formation of the Hydrochloride Salt

The final step involves the conversion of the free acid to its hydrochloride salt for improved stability and handling.

Protocol:

-

Dissolve the purified 4-(pyridin-2-yl)butanoic acid in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol, or ethanol).

-

Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether or isopropanol).

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum to yield 4-(pyridin-2-yl)butanoic acid hydrochloride.

Self-Validating System: The formation of a crystalline precipitate upon the addition of HCl is a strong indicator of successful salt formation. The identity and purity of the final product should be confirmed by analytical techniques such as melting point determination, NMR spectroscopy, and elemental analysis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of 4-(pyridin-2-yl)butanoic acid hydrochloride. Please note that yields are representative and may vary based on experimental conditions and scale.

| Step | Starting Material | Product | Reagents | Typical Yield (%) | Purity (%) |

| 1 | 2-Picoline | 2-(Pyridin-2-yl)ethan-1-ol | Formaldehyde, NaOEt | 60-70 | >95 (after purification) |

| 2 | 2-(Pyridin-2-yl)ethan-1-ol | 2-(2-Bromoethyl)pyridine | HBr | 80-90 | >97 (after purification) |

| 3 | Diethyl Malonate, 2-(2-Bromoethyl)pyridine | Diethyl 2-(2-(pyridin-2-yl)ethyl)malonate | NaOEt | 65-75 | >95 (after purification) |

| 4 | Diethyl 2-(2-(pyridin-2-yl)ethyl)malonate | 4-(Pyridin-2-yl)butanoic Acid | HCl (aq) | 85-95 | >98 (after purification) |

| 5 | 4-(Pyridin-2-yl)butanoic Acid | 4-(Pyridin-2-yl)butanoic Acid Hydrochloride | Anhydrous HCl | >95 | >99 |

Conclusion

This technical guide has outlined a detailed and reliable synthetic pathway for the preparation of 4-(pyridin-2-yl)butanoic acid hydrochloride. By leveraging the robust malonic ester synthesis and a logical sequence of functional group transformations, this protocol provides a clear and reproducible method for obtaining this valuable compound. The mechanistic insights and procedural details provided herein are intended to empower researchers in their synthetic endeavors and facilitate the development of novel therapeutics based on this important molecular scaffold.

References

-

Wikipedia. (2024). GABA. [Link]

-

L.S.College, Muzaffarpur. (2020, April 25). Malonic ester synthesis. [Link]

-

Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis. [Link]

-

Chemistry LibreTexts. (2020, May 30). 23.11: Decarboxylation Reactions. [Link]

-

Andrey K. (2014, July 9). Malonic Ester Synthesis [Video]. YouTube. [Link]

-

MDPI. (2021). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]

- Google Patents. (n.d.). Process for the C-alkylation of malonic esters using phase-transfer agents.

- Google Patents. (n.d.).

-

The Organic Chemistry Tutor. (2018, May 11). Malonic Ester Synthesis Reaction Mechanism [Video]. YouTube. [Link]

-

Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

-

ACS Publications. (n.d.). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. [Link]

-

ResearchGate. (2017). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. [Link]

-

ChemSynthesis. (2025, May 20). 4-pyridin-2-yl-butyric acid ethyl ester. [Link]

-

Sciencemadness.org. (2020, June 5). Synthesis of diethyl diethylmalonate. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.).

-

PubMed. (2020, July 28). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. [Link]

-

University of Calgary. (n.d.). Ch21: Malonic esters. [Link]

- Google Patents. (n.d.). Preparation method of 4-hydroxy-2-butynoic acid.

-

PrepChem.com. (n.d.). Synthesis of 2-(4-nitrophenyl)butyric acid. [Link]

-

MDPI. (n.d.). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. [Link]

- Google Patents. (n.d.). A kind of method for preparing 2-(4-nitrophenyl) butyric acid.

- Patent 0259687. (1988, March 16). Method for the preparation of pyridine-2,3-dicarboxylic acids.

Sources

A Technical Guide to 4-(Pyridin-2-yl)butanoic Acid Hydrochloride: Synthesis, Properties, and Applications in Pharmaceutical Development

Executive Summary: This document provides an in-depth technical overview of 4-(Pyridin-2-yl)butanoic acid hydrochloride, a key heterocyclic building block in modern medicinal chemistry. We will explore its fundamental physicochemical properties, detail a robust synthetic pathway with an emphasis on the rationale behind procedural choices, and elucidate its versatile role as a pharmaceutical intermediate. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the handling, analysis, and strategic application of this valuable compound.

Introduction to 4-(Pyridin-2-yl)butanoic Acid Hydrochloride

Overview and Significance in Medicinal Chemistry

4-(Pyridin-2-yl)butanoic acid and its hydrochloride salt are heterocyclic compounds of significant interest in the pharmaceutical industry. The structure uniquely combines a pyridine ring, a common pharmacophore in many bioactive molecules, with a flexible four-carbon carboxylic acid chain. This bifunctional nature makes it an exceptionally versatile starting material.

The pyridine moiety can engage in various non-covalent interactions with biological targets, including hydrogen bonding, pi-stacking, and metal coordination. The butanoic acid chain provides a crucial reactive handle, most often for the construction of amide bonds, which form the backbone of numerous drug candidates. Furthermore, the aliphatic chain offers conformational flexibility, allowing the pyridine headgroup to orient itself optimally within a receptor's binding pocket. Its role as an intermediate is critical in the synthesis of kinase inhibitors and other advanced therapeutic agents[1].

Chemical Structure and Nomenclature

The compound consists of a pyridine ring substituted at the 2-position with a butanoic acid chain. The hydrochloride salt form enhances stability and can improve solubility in certain solvents.

-

IUPAC Name: 4-(pyridin-2-yl)butanoic acid hydrochloride[2]

-

Molecular Formula: C₉H₁₁NO₂ · HCl (or C₉H₁₂ClNO₂)

-

Molecular Weight: 201.65 g/mol

Caption: Chemical structure of 4-(pyridin-2-yl)butanoic acid hydrochloride.

Physicochemical Properties

Understanding the physical and chemical properties of an intermediate is paramount for its effective use in synthesis and process development. The data below pertains to the free acid form, unless otherwise noted.

| Property | Value | Source |

| Appearance | Yellow to brown solid | [3] |

| Melting Point | 84-85 °C | [3] |

| Boiling Point (Predicted) | 303.7 ± 17.0 °C | [3] |

| Density (Predicted) | 1.154 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 4.46 ± 0.10 | [3] |

| Molecular Formula (Free Acid) | C₉H₁₁NO₂ | [2][3][4][5] |

| Molecular Weight (Free Acid) | 165.19 g/mol | [2][3][5] |

Synthesis and Manufacturing

The synthesis of 4-(pyridin-2-yl)butanoic acid hydrochloride can be approached from several angles. A common and reliable method involves the alkylation of a deprotonated 2-alkylpyridine followed by functional group manipulation. This approach offers good control and utilizes readily available starting materials.

Synthetic Scheme

The following diagram illustrates a representative two-step synthesis starting from 2-picoline (2-methylpyridine).

Caption: Synthetic pathway for 4-(pyridin-2-yl)butanoic acid hydrochloride.

Detailed Synthetic Protocol

Step 1: Alkylation of 2-Picoline

This step leverages the increased acidity of the methyl protons on 2-picoline, which can be abstracted by a strong base to form a nucleophilic anion.

-

Rationale: n-Butyllithium (n-BuLi) is a potent, non-nucleophilic base ideal for deprotonating weakly acidic C-H bonds. The reaction is conducted at -78 °C (a dry ice/acetone bath) to prevent side reactions and control the exothermic nature of the lithiation. Tetrahydrofuran (THF) is the solvent of choice as it is aprotic and effectively solvates the lithium cation. Ethyl 3-bromopropionate is the electrophile that introduces the required three-carbon chain with a protected carboxylic acid (ester).

-

Methodology:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF (10 volumes).

-

Cool the flask to -78 °C.

-

Add 2-picoline (1.0 eq.) via syringe.

-

Slowly add n-BuLi (1.1 eq., 2.5 M in hexanes) dropwise, maintaining the internal temperature below -70 °C. The solution will typically turn a deep red or brown color, indicating anion formation.

-

Stir the reaction at -78 °C for 1 hour.

-

Add a solution of ethyl 3-bromopropionate (1.2 eq.) in anhydrous THF dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product (Ethyl 4-(pyridin-2-yl)butanoate) via column chromatography on silica gel.

-

Step 2: Saponification and Salt Formation

The ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions, followed by protonation and formation of the hydrochloride salt.

-

Rationale: Saponification using sodium hydroxide (NaOH) is a standard and high-yielding method for ester hydrolysis. Heating accelerates the reaction. Following hydrolysis, the reaction mixture is acidified. The addition of hydrochloric acid (HCl) serves two purposes: it protonates the carboxylate to form the free carboxylic acid and protonates the basic pyridine nitrogen to form the stable hydrochloride salt.

-

Methodology:

-

Dissolve the purified ester from Step 1 in a mixture of ethanol and water.

-

Add an excess of aqueous NaOH (e.g., 2.0 M solution, 3.0 eq.).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and carefully acidify with concentrated HCl to pH ~2.

-

If a precipitate forms, collect it by filtration. If not, extract the product into a suitable organic solvent like dichloromethane.

-

To form the final hydrochloride salt cleanly, the free acid can be dissolved in a minimal amount of a solvent like diethyl ether or ethyl acetate, and a solution of HCl in ether can be added dropwise until precipitation is complete.

-

Collect the solid product by filtration, wash with cold ether, and dry under vacuum to yield 4-(pyridin-2-yl)butanoic acid hydrochloride.

-

Role as a Pharmaceutical Intermediate

The true value of 4-(pyridin-2-yl)butanoic acid hydrochloride lies in its utility as a scaffold for building more complex molecules.

Key Chemical Transformations

-

Amide Bond Formation: The carboxylic acid is a versatile handle for coupling with various amines to form amides, a ubiquitous linkage in pharmaceuticals. Standard peptide coupling reagents (e.g., EDC/HOBt, HATU) are highly effective.

-

Pyridine Ring Functionalization: The pyridine ring can undergo electrophilic substitution (though it is generally deactivated) or be converted to an N-oxide to modify its electronic properties and reactivity.

-

Pyridine Ring Reduction: The aromatic pyridine ring can be hydrogenated to a piperidine ring, a common saturated heterocycle in drug molecules. This transformation drastically alters the geometry and basicity of the nitrogen atom. A patent for a related compound describes the hydrogenation of a γ-(4-pyridyl)butyric acid hydrochloride using a Rhodium on Carbon (Rh/C) catalyst in water at 60°C to achieve a high yield of the corresponding piperidyl derivative[6]. This demonstrates a key synthetic route for converting aromatic pyridine-based intermediates into their saturated piperidine counterparts[6].

Application Workflow Example

The following diagram illustrates how the intermediate can be used to synthesize a hypothetical target molecule, such as a novel kinase inhibitor.

Sources

- 1. punagri.com [punagri.com]

- 2. 4-(Pyridin-2-yl)butanoic acid | C9H11NO2 | CID 13737171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(pyridin-2-yl)butanoic acid CAS#: 102879-51-6 [m.chemicalbook.com]

- 4. 4-(Pyridin-2-yl)butanoic acid - Lead Sciences [lead-sciences.com]

- 5. chemscene.com [chemscene.com]

- 6. Synthesis routes of 4-(Piperidin-4-yl)butanoic acid hydrochloride [benchchem.com]

A Guide to the Spectroscopic Characterization of 4-(Pyridin-2-yl)butanoic Acid Hydrochloride

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-(Pyridin-2-yl)butanoic acid hydrochloride, a compound of interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering in-depth insights into the structural elucidation of this molecule using a multi-technique spectroscopic approach. By integrating data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), we present a self-validating system for confirming the compound's identity, structure, and purity.

Introduction and Molecular Overview

4-(Pyridin-2-yl)butanoic acid hydrochloride is a heterocyclic compound featuring a pyridine ring linked to a butanoic acid chain. The hydrochloride salt form enhances its solubility in aqueous media, a crucial property for various applications. Accurate structural confirmation is the bedrock of any chemical research or development workflow, and spectroscopic methods provide the necessary non-destructive analysis to achieve this with high confidence. This guide will not only present the expected spectral data but also delve into the causality behind the experimental choices and data interpretation, reflecting a field-proven approach to molecular characterization.

Compound Details:

| Property | Value | Source |

| Chemical Name | 4-(Pyridin-2-yl)butanoic acid hydrochloride | - |

| Parent Compound | 4-(Pyridin-2-yl)butanoic acid | [1][2] |

| CAS Number (Parent) | 102879-51-6 | [1][2] |

| Molecular Formula | C₉H₁₂ClNO₂ | - |

| Molecular Weight | 201.65 g/mol | - |

| Parent MW | 165.19 g/mol | [2] |

Chemical Structure:

The hydrochloride salt is formed by the protonation of the pyridine nitrogen atom. This fundamental structural feature dictates the spectroscopic behavior detailed in the following sections.

Integrated Spectroscopic Analysis Workflow

The comprehensive characterization of a molecule like 4-(Pyridin-2-yl)butanoic acid hydrochloride relies on the convergence of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a robust, self-validating dataset.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) is a powerful technique for determining the structure of organic molecules by observing the chemical environment of hydrogen atoms.[3]

Expertise & Causality: Experimental Choices

For the hydrochloride salt, a polar aprotic solvent like DMSO-d₆ is an excellent choice. It readily dissolves the ionic compound and its residual proton signal (~2.50 ppm) is typically clear of the analyte's signals. Furthermore, labile protons, such as the carboxylic acid proton (-COOH) and the pyridinium proton (N⁺-H), are readily observable in DMSO-d₆, whereas they might undergo rapid exchange and be broadened or absent in protic solvents like D₂O.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh 5-10 mg of 4-(Pyridin-2-yl)butanoic acid hydrochloride.

-

Dissolution: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

Referencing: The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

Data Interpretation and Predicted Spectrum

The protonation of the pyridine nitrogen significantly influences the electronic environment of the ring protons, causing them to shift downfield (to a higher ppm value) compared to the neutral parent compound due to the deshielding effect of the positive charge.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| H-6' | ~8.6 - 8.8 | d | 1H | ~5 Hz | Adjacent to N⁺, highly deshielded. |

| H-4' | ~8.3 - 8.5 | t | 1H | ~8 Hz | Deshielded by ortho N⁺. |

| H-5' | ~7.8 - 8.0 | t | 1H | ~7 Hz | Influenced by ring electronics. |

| H-3' | ~7.7 - 7.9 | d | 1H | ~8 Hz | Influenced by ring electronics. |

| H-α | ~2.9 - 3.1 | t | 2H | ~7.5 Hz | Adjacent to the electron-withdrawing pyridine ring. |

| H-γ | ~2.3 - 2.5 | t | 2H | ~7.5 Hz | Adjacent to the electron-withdrawing carboxyl group. |

| H-β | ~1.9 - 2.1 | p | 2H | ~7.5 Hz | Shielded relative to α and γ protons. |

| -COOH | ~12.0 - 12.5 | br s | 1H | - | Highly deshielded, labile acidic proton. |

| N⁺-H | ~14.0 - 15.0 | br s | 1H | - | Very deshielded, labile pyridinium proton. |

Note: d=doublet, t=triplet, p=pentet, br s=broad singlet. Predicted values are based on analysis of similar structures.[3][4]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides information about the number and type of carbon atoms in a molecule, complementing the ¹H NMR data to build a complete structural picture.[5]

Experimental Protocol: ¹³C NMR

-

Sample and Solvent: The same sample prepared for ¹H NMR analysis can be used.

-

Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz (or higher) spectrometer. A greater number of scans is typically required due to the low natural abundance of ¹³C.

-

Referencing: The spectrum is referenced to the carbon signals of DMSO-d₆ (δ 39.52 ppm).

Data Interpretation and Predicted Spectrum

Similar to ¹H NMR, the carbon atoms of the pyridine ring will be shifted downfield upon protonation. The carbonyl carbon of the carboxylic acid will be the most downfield signal.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Carbon Label | Predicted δ (ppm) | Rationale |

| C=O | ~174 - 176 | Carbonyl carbon, highly deshielded.[6] |

| C-2' | ~158 - 160 | Attached to N⁺ and part of the aromatic system. |

| C-6' | ~148 - 150 | Attached to N⁺ and part of the aromatic system. |

| C-4' | ~144 - 146 | Aromatic carbon deshielded by N⁺. |

| C-3', C-5' | ~124 - 128 | Aromatic carbons, least affected by N⁺ in the ring. |

| C-α | ~34 - 36 | Aliphatic carbon adjacent to the pyridine ring. |

| C-γ | ~30 - 32 | Aliphatic carbon adjacent to the carboxyl group. |

| C-β | ~22 - 24 | Most shielded aliphatic carbon. |

Note: Predicted values are based on analysis of similar structures.[5][6]

FT-IR Spectroscopy: Identifying Functional Groups

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[7]

Experimental Protocol: FT-IR (ATR)

-

Sample Preparation: Place a small amount of the solid 4-(Pyridin-2-yl)butanoic acid hydrochloride powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Data Interpretation and Predicted Spectrum

The IR spectrum will provide clear evidence for the key functional groups: the carboxylic acid, the aromatic pyridine ring, and the protonated amine (pyridinium ion).

Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3300 - 2500 | O-H stretch (broad) | Carboxylic Acid | Very broad absorption due to hydrogen bonding. |

| ~3000 - 2850 | C-H stretch | Aliphatic (CH₂) | Typical for sp³ C-H bonds. |

| ~2700 - 2400 | N⁺-H stretch | Pyridinium ion | Broad absorptions characteristic of amine salts. |

| ~1710 - 1730 | C=O stretch | Carboxylic Acid | Strong, sharp absorption for the carbonyl group.[8] |

| ~1630 - 1580 | C=C, C=N stretch | Pyridine Ring | Aromatic ring stretching vibrations. |

| ~1470 - 1430 | C-H bend | Aliphatic (CH₂) | Scissoring and bending vibrations. |

| ~1300 - 1200 | C-O stretch | Carboxylic Acid | Coupled with O-H bend. |

| ~900 - 690 | C-H bend (out-of-plane) | Aromatic Ring | Bending vibrations indicative of substitution pattern. |

Mass Spectrometry: Determining Molecular Weight

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it typically produces the protonated molecular ion with minimal fragmentation.[9]

Expertise & Causality: Experimental Choices

ESI in positive ion mode is the method of choice. The molecule is already cationic in its hydrochloride salt form, and the carboxylic acid can be easily protonated. This results in a strong signal for the molecular ion, providing unambiguous molecular weight information.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid to ensure complete protonation.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500 Da).

Data Interpretation and Predicted Spectrum

The primary ion observed will correspond to the parent compound (the free base) plus a proton [M+H]⁺.

Predicted ESI-MS Data

| m/z Value | Ion | Rationale |

| 166.08 | [C₉H₁₁NO₂ + H]⁺ | The protonated molecular ion of the free base. This is the expected base peak. |

| 201.65 | - | The molecular weight of the intact hydrochloride salt. This will not be directly observed in ESI-MS. |

The mass spectrum provides direct confirmation of the molecular formula of the parent compound. The observed mass should be within 5 ppm of the theoretical exact mass when analyzed on a high-resolution mass spectrometer.

Conclusion: A Unified Structural Confirmation

The combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a comprehensive and definitive characterization of 4-(Pyridin-2-yl)butanoic acid hydrochloride.

-

NMR elucidates the precise connectivity of the proton and carbon framework.

-

FT-IR confirms the presence of all key functional groups, including the carboxylic acid and the pyridinium ion.

-

MS verifies the molecular weight and formula of the parent molecule.

Together, these techniques provide a self-validating dataset that confirms the identity and structure of the target compound with a high degree of certainty, fulfilling the rigorous standards required in research and development.

References

-

Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. (2021). MDPI. Retrieved from [Link]

-

1H proton nmr spectrum of butanoic acid. Doc Brown's Chemistry. Retrieved from [Link]

-

13C nmr spectrum of butanoic acid. Doc Brown's Chemistry. Retrieved from [Link]

-

4-(Pyridin-2-yl)butanoic acid. PubChem. Retrieved from [Link]

-

Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry Quantitation of Urinary [Pyridine-D4]4-hydroxy-4-(3-pyridyl)butanoic Acid, a Biomarker of 4-(Methylnitrosamino). National Institutes of Health. Retrieved from [Link]

-

Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. ResearchGate. Retrieved from [Link]

-

FTIR Spectroscopy Analysis of Butanoic Acid. ResearchGate. Retrieved from [Link]

-

mass spectrum of butanoic acid. Doc Brown's Chemistry. Retrieved from [Link]

-

Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Royal Society of Chemistry. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. Retrieved from [Link]

-

1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. 4-(pyridin-2-yl)butanoic acid CAS#: 102879-51-6 [m.chemicalbook.com]

- 2. 4-(Pyridin-2-yl)butanoic acid | C9H11NO2 | CID 13737171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 4-(P-TOLYL)BUTYRIC ACID(4521-22-6) 13C NMR [m.chemicalbook.com]

- 5. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry Quantitation of Urinary [Pyridine-D4]4-hydroxy-4-(3-pyridyl)butanoic Acid, a Biomarker of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone Metabolic Activation in Smokers - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Safety, Handling, and Application of 4-(Pyridin-2-yl)butanoic Acid Hydrochloride

[1][2]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

4-(Pyridin-2-yl)butanoic acid hydrochloride is a bifunctional building block containing a basic pyridine ring (protonated in this salt form) and a terminal carboxylic acid.[1][2] It is frequently employed as a linker in the synthesis of histone deacetylase (HDAC) inhibitors and other heterocyclic pharmaceutical intermediates.[1][2]

Nomenclature & Structure

-

IUPAC Name: 4-(Pyridin-2-yl)butanoic acid hydrochloride[1][2]

-

Common Synonyms: 2-Pyridinebutanoic acid HCl; 4-(2-Pyridyl)butyric acid hydrochloride[1][2]

-

Molecular Formula:

[1][2] -

Molecular Weight:

Key Properties Table[1][2]

| Property | Value / Characteristic | Technical Note |

| Appearance | White to off-white crystalline solid | May yellow upon oxidation or moisture absorption.[1][2] |

| Solubility | High: Water, Methanol, DMSOLow: DCM, Hexanes, Toluene | The ionic nature of the HCl salt precludes solubility in non-polar organics without neutralization.[1][2] |

| Acidity (pKa) | Pyridinium | In solution, this compound acts as a weak diprotic acid.[1][2] |

| Hygroscopicity | Moderate to High | Pyridine hydrochlorides are prone to deliquescence.[1][2] Store in a desiccator. |

| Melting Point | >100°C (Salt form) | Significantly higher than the free acid (84-85°C) due to lattice energy.[1][2] |

Hazard Identification & Risk Assessment (GHS)[1][2][6]

While specific Safety Data Sheets (SDS) for the 2-isomer salt are rare, its hazard profile is derived from the structural class of pyridine-carboxylic acid salts.[1][2]

GHS Classification[1][2][6]

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously).[1][2]

Specific Technical Risks[1][2]

-

Acidic Corrosivity: Upon dissolution in water, the pH can drop below 3.0 due to the dissociation of HCl and the carboxylic acid.[1][2] This poses a risk to mucous membranes and sensitive biological assays if not buffered.[1][2]

-

Chelation Potential: The 2-substituted pyridine nitrogen (when deprotonated) and the carboxylate can form bidentate ligands with transition metals (Cu, Zn, Fe).[1][2] This can interfere with metal-catalyzed reactions (e.g., Pd-catalyzed cross-coupling) if the salt is not properly neutralized or sequestered.[1][2]

Handling & Storage Protocols

Storage Architecture[1][2]

-

Temperature: 2–8°C (Refrigerated).

-

Atmosphere: Store under inert gas (Argon or Nitrogen) if possible to prevent oxidative yellowing of the pyridine ring.[1][2]

-

Desiccation: Mandatory.[1][2] The HCl salt will absorb atmospheric water, altering the effective molecular weight and leading to stoichiometry errors in synthesis.[1][2]

Weighing & Solubilization Workflow

The following diagram illustrates the decision logic for handling the compound based on the intended application (Synthesis vs. Biological Assay).

Figure 1: Decision matrix for solubilization and handling based on downstream application.

Free Base Liberation Protocol (Synthesis)

When using this compound in amide coupling reactions (e.g., EDCI/HOBt) in non-polar solvents like Dichloromethane (DCM), the HCl salt is often insoluble.[1][2]

-

Dissolve: Dissolve the HCl salt in a minimal amount of water or Methanol.[1][2]

-

Neutralize: Add saturated aqueous

until pH -

Extract: Extract 3x with DCM or Ethyl Acetate.

-

Dry: Dry organic layer over

, filter, and concentrate. -

Result: The free acid (CAS 102879-51-6) is now soluble in organic media and ready for coupling.[1][2]

Emergency Response & First Aid

In the event of exposure, the acidic nature of the hydrochloride salt dictates the response.[1][2]

Figure 2: Emergency response logic flow for acidic salt exposure.

Synthesis & Application Context

Role in Drug Discovery

The 4-(pyridin-2-yl)butanoic acid moiety serves as a "cap" or "linker" in medicinal chemistry.[1][2]

-

HDAC Inhibitors: The hydroxamic acid derivatives of this compound are explored for zinc-binding affinity in Histone Deacetylase inhibition.[1][2]

-

Kinase Inhibitors: The pyridine ring provides a hydrogen bond acceptor motif crucial for ATP-binding pocket interactions.[1][2]

Reaction Safety: Amide Coupling

When coupling this acid to an amine:

-

Stoichiometry: You must account for the HCl. If using a base like DIPEA or TEA, add 1 extra equivalent to neutralize the HCl salt before the coupling reaction can proceed.[1][2] Failure to do so will protonate the coupling reagent or the amine partner, stalling the reaction.[1][2]

-

By-products: The resulting pyridinium salts can be difficult to remove by chromatography.[1][2] An aqueous workup (acidic wash followed by basic wash) is recommended.[1][2]

References

Navigating the Stability Landscape of 4-(Pyridin-2-yl)butanoic acid hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Criticality of Stability Assessment

In the realm of pharmaceutical development, an active pharmaceutical ingredient's (API) stability is not merely a regulatory checkbox but a cornerstone of its safety, efficacy, and shelf-life. This guide provides a comprehensive technical overview of the stability of 4-(Pyridin-2-yl)butanoic acid hydrochloride, a molecule of interest in medicinal chemistry. As a Senior Application Scientist, the following sections are designed to impart not just procedural steps, but the scientific rationale that underpins a robust stability evaluation. We will explore the molecule's intrinsic properties, potential degradation pathways, and the design of rigorous stability-indicating studies. While specific experimental data for this compound is not extensively available in the public domain, this guide synthesizes established principles of pharmaceutical stability testing and chemical knowledge to provide a self-validating framework for its assessment.

Physicochemical Properties and Intrinsic Stability Profile

4-(Pyridin-2-yl)butanoic acid hydrochloride is a salt, which generally enhances the solubility and dissolution rate of the parent compound, 4-(pyridin-2-yl)butanoic acid. Understanding its fundamental physicochemical properties is the first step in predicting its stability.

| Property | Predicted/Reported Value | Source |

| Molecular Formula | C9H12ClNO2 | - |

| Molecular Weight | 201.65 g/mol | - |

| Melting Point | 84-85 °C (for the free acid) | [1] |

| pKa | 4.46 ± 0.10 (for the free acid) | [1] |

| Appearance | Yellow to brown solid (for the free acid) | [1] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C (for the free acid) | [1] |

The structure combines a pyridine ring, susceptible to N-oxidation and photolytic degradation, with a butanoic acid chain, which can undergo various reactions including decarboxylation at elevated temperatures. The hydrochloride salt form suggests good aqueous solubility, particularly in acidic to neutral pH, but also introduces the potential for interactions with the chloride ion.

Potential Degradation Pathways: A Mechanistic Perspective

A proactive approach to stability involves anticipating potential degradation routes. For 4-(Pyridin-2-yl)butanoic acid hydrochloride, several pathways should be considered, driven by factors like pH, light, temperature, and oxidative stress.

Hydrolytic Degradation

Hydrolysis is a primary degradation pathway for many pharmaceuticals.[2][3] While the butanoic acid moiety is relatively stable against hydrolysis, the overall stability can be pH-dependent.[4][5] The pyridine ring's basicity will be influenced by pH, which in turn could affect the molecule's electronic properties and susceptibility to other degradation reactions.

Oxidative Degradation

The pyridine ring is susceptible to N-oxidation, forming the corresponding N-oxide. This can be promoted by atmospheric oxygen, trace metals, or oxidizing agents. The aliphatic chain could also be a site for oxidation, potentially leading to the formation of hydroperoxides or ketones.

Photodegradation

Pyridinyl compounds can be sensitive to light.[2] UV or visible light exposure can lead to photolytic cleavage or rearrangement reactions. It is crucial to evaluate the photostability to determine if the drug substance and product require light-resistant packaging.

Thermal Degradation

Elevated temperatures can accelerate hydrolytic and oxidative degradation, and may also induce other reactions such as decarboxylation of the butanoic acid moiety.[2] The physical form of the solid (crystalline vs. amorphous) can also significantly impact thermal stability.[6]

Designing a Robust Forced Degradation Study

Forced degradation studies are the cornerstone of stability testing, providing insights into degradation pathways and helping to develop stability-indicating analytical methods.[2][3][7]

Rationale and Objectives

The primary goals of a forced degradation study are:

-

To identify likely degradation products.

-

To elucidate degradation pathways.

-

To demonstrate the specificity of the analytical method to resolve the parent drug from its degradants.

-

To aid in the formulation and packaging development.[2]

A typical forced degradation study would expose 4-(Pyridin-2-yl)butanoic acid hydrochloride to the following stress conditions:

| Stress Condition | Proposed Experimental Parameters | Rationale |

| Acid Hydrolysis | 0.1 M HCl at 60°C for up to 7 days. Samples taken at 0, 2, 8, 24, 72, and 168 hours. | To simulate acidic environments and catalyze acid-labile degradations.[3] |

| Base Hydrolysis | 0.1 M NaOH at 60°C for up to 7 days. Samples taken at 0, 2, 8, 24, 72, and 168 hours. | To simulate alkaline environments and catalyze base-labile degradations.[3] |

| Neutral Hydrolysis | Purified water at 60°C for up to 7 days. Samples taken at 0, 2, 8, 24, 72, and 168 hours. | To assess the intrinsic stability in an aqueous environment. |

| Oxidative Degradation | 3% H2O2 at room temperature for up to 7 days. Samples taken at 0, 2, 8, 24, 72, and 168 hours. | To induce oxidation and identify potential oxidative degradants. |

| Thermal Degradation | Solid-state sample at 80°C for up to 7 days. | To evaluate the impact of heat on the solid drug substance.[2] |

| Photostability | Solid-state and solution samples exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8] A dark control should be run in parallel. | To assess the compound's sensitivity to light.[8] |

Methodologies: Protocols for Stability Assessment

Stability-Indicating Analytical Method Development

A validated stability-indicating analytical method is essential to accurately quantify the decrease in the active substance and the formation of degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust choice.

Protocol: HPLC Method Development and Validation

-

Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

-

Mobile Phase Optimization:

-

Begin with a gradient elution using a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

-

Adjust the gradient profile and pH of the aqueous phase to achieve optimal separation of the parent peak from all degradation product peaks.

-

-

Detection Wavelength: Determine the optimal UV detection wavelength by acquiring the UV spectrum of 4-(Pyridin-2-yl)butanoic acid hydrochloride.

-

Method Validation (as per ICH Q2(R1) guidelines):

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. This is confirmed by analyzing the stressed samples.

-

Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.

-

Accuracy: Determine the closeness of the test results to the true value.

-

Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

-

Quantitation Limit (LOQ) and Detection Limit (LOD): Determine the lowest concentration of the analyte that can be reliably quantified and detected, respectively.

-

Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

-

Sample Preparation and Analysis Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

Caption: Figure 1: Forced Degradation Experimental Workflow

Data Interpretation and Reporting

A comprehensive stability report should include the following:

-

Summary of Forced Degradation Results: A table summarizing the percentage degradation observed under each stress condition.

-

Chromatograms: Representative chromatograms showing the separation of the parent compound from its degradation products.

-

Mass Balance: An assessment of the mass balance to ensure that all degradation products are accounted for. A good mass balance is typically between 95% and 105%.

-

Proposed Degradation Pathway Diagram: A visual representation of the potential degradation pathways based on the identified degradants.

Caption: Figure 2: Potential Degradation Pathways

Conclusion and Recommendations

The stability of 4-(Pyridin-2-yl)butanoic acid hydrochloride is a multifaceted parameter that requires a systematic and scientifically sound investigation. This guide provides a framework for conducting such an evaluation, from understanding the molecule's intrinsic properties to designing and executing forced degradation studies. The insights gained from these studies are invaluable for guiding formulation development, selecting appropriate packaging, and establishing a suitable shelf-life for the drug product. It is recommended that any stability program for this compound be initiated with the comprehensive forced degradation studies outlined herein to ensure a thorough understanding of its degradation profile.

References

- Analysis of the Stability of Compounded Vancomycin Hydrochloride Oral Solution: A Comparison Between Formulations Prepared Using a Commercial Product and Using the Pure Active Ingredient. (2025). PMC - NIH.

- Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. (2022). MDPI.

- The Degradation Pathways of Glucagon in Acidic Solutions. (2000). PubMed.

- Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). Journal of Drug Delivery and Therapeutics.

- 4-(pyridin-2-yl)butanoic acid CAS#: 102879-51-6. ChemicalBook.

- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.

- The Impact of Gastrointestinal pH on Oral Drug Absorption. (2025). WuXi AppTec DMPK.

- Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)

- 4-(Pyridin-2-yl)butanoic acid | C9H11NO2 | CID 13737171. PubChem.

- Showing Compound 4-Hydroxy-4-(3-pyridyl)-butanoic acid (FDB022433). (2011). FooDB.

- Analytical, Formul

- Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025).

- Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review. (2025).

- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.

- Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation P

- Impact of pH and butyric acid on butanol production during batch fermentation using a new local isolate of Clostridium acetobutylicum YM1. (2017). PMC - NIH.

- Stability and stability testing of drugs. (2025).

- Influence of PH On The Stability of Pharmaceutical. Scribd.

- Thermal Stability of Amorphous Solid Dispersions. (2021). MDPI.

Sources

- 1. 4-(pyridin-2-yl)butanoic acid CAS#: 102879-51-6 [m.chemicalbook.com]

- 2. jddtonline.info [jddtonline.info]

- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. mdpi.com [mdpi.com]

- 7. Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. database.ich.org [database.ich.org]

Methodological & Application

Application Notes and Protocols for the Laboratory Scale Synthesis of 4-(Pyridin-2-yl)butanoic Acid Hydrochloride

Introduction: Significance and Applications

4-(Pyridin-2-yl)butanoic acid hydrochloride is a key chemical intermediate with significant applications in pharmaceutical research and drug development. Its structural motif, featuring a pyridine ring linked to a butanoic acid chain, is found in a variety of biologically active molecules. Notably, this compound serves as a crucial building block in the synthesis of γ-aminobutyric acid (GABA) analogues.[1] GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its analogues are investigated for the treatment of neurological disorders such as epilepsy, neuropathic pain, and anxiety. The precise and efficient synthesis of 4-(Pyridin-2-yl)butanoic acid hydrochloride is therefore of paramount importance for advancing research in these areas.

This document provides a comprehensive guide for the laboratory-scale synthesis of 4-(Pyridin-2-yl)butanoic acid hydrochloride, detailing a reliable and reproducible two-step protocol. The presented methodology is designed for researchers and scientists in both academic and industrial settings, offering in-depth explanations of the experimental choices and procedures to ensure scientific integrity and successful execution.

Synthetic Strategy: A Two-Step Approach

The synthesis of 4-(Pyridin-2-yl)butanoic acid hydrochloride is strategically designed as a two-step process. This approach ensures a high-yielding and pure final product. The overall synthetic scheme is depicted below:

Figure 1: Overall synthetic scheme for 4-(Pyridin-2-yl)butanoic acid hydrochloride.

The synthesis commences with the deprotonation of 2-picoline (2-methylpyridine) using a strong base, n-butyllithium (n-BuLi), to generate the highly nucleophilic 2-picolyllithium. This intermediate subsequently undergoes an alkylation reaction with 3-chloropropionitrile to yield 4-(pyridin-2-yl)butanenitrile. The choice of 3-chloropropionitrile as the electrophile is strategic as the nitrile group serves as a stable precursor to the desired carboxylic acid functionality.

The second step involves the acidic hydrolysis of the nitrile group in 4-(pyridin-2-yl)butanenitrile. Refluxing with concentrated hydrochloric acid not only converts the nitrile to a carboxylic acid but also conveniently forms the hydrochloride salt of the final product in a single operation. This streamlined approach enhances the efficiency of the overall synthesis.

Detailed Experimental Protocols

PART 1: Synthesis of 4-(Pyridin-2-yl)butanenitrile

This protocol details the alkylation of 2-picoline to form the nitrile intermediate.

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Purity | Supplier |

| 2-Picoline | C₆H₇N | 93.13 | 9.31 g (10.0 mL) | 0.10 | 98% | Sigma-Aldrich |

| n-Butyllithium | C₄H₉Li | 64.06 | 44.0 mL | 0.11 | 2.5 M in hexanes | Sigma-Aldrich |

| 3-Chloropropionitrile | C₃H₄ClN | 89.53 | 9.85 g (8.9 mL) | 0.11 | 97% | Sigma-Aldrich |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL | - | Anhydrous | Sigma-Aldrich |

| Diethyl ether | (C₂H₅)₂O | 74.12 | 100 mL | - | Anhydrous | Sigma-Aldrich |

| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | 50 mL | - | - | - |

| Brine | NaCl (aq) | 58.44 | 50 mL | - | - | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | - | Sigma-Aldrich |

Equipment:

-

500 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa

-

Nitrogen inlet

-

Low-temperature thermometer

-

Dropping funnel

-

Dry ice/acetone bath

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a low-temperature thermometer is flame-dried under a stream of nitrogen.

-

Initial Cooldown: After cooling to room temperature, anhydrous tetrahydrofuran (THF, 150 mL) and 2-picoline (9.31 g, 10.0 mL, 0.10 mol) are added to the flask via syringe. The solution is then cooled to -78 °C using a dry ice/acetone bath.

-

Deprotonation: n-Butyllithium (44.0 mL of a 2.5 M solution in hexanes, 0.11 mol) is added dropwise to the stirred solution at a rate that maintains the internal temperature below -70 °C. The solution will typically turn a deep red or brown color, indicating the formation of 2-picolyllithium. The mixture is stirred at -78 °C for 30 minutes.

-

Alkylation: A solution of 3-chloropropionitrile (9.85 g, 8.9 mL, 0.11 mol) in anhydrous THF (50 mL) is added dropwise to the reaction mixture at -78 °C. The rate of addition should be controlled to keep the temperature below -70 °C. After the addition is complete, the reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.

-

Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

-

Workup: The aqueous layer is separated, and the organic layer is washed with brine (50 mL). The aqueous layers are combined and back-extracted with diethyl ether (2 x 50 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-(pyridin-2-yl)butanenitrile as a pale yellow oil.

Figure 2: Workflow for the synthesis of 4-(Pyridin-2-yl)butanenitrile.

PART 2: Hydrolysis of 4-(Pyridin-2-yl)butanenitrile to 4-(Pyridin-2-yl)butanoic acid hydrochloride

This protocol describes the conversion of the nitrile intermediate to the final hydrochloride salt.

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Purity | Supplier |

| 4-(Pyridin-2-yl)butanenitrile | C₉H₁₀N₂ | 146.19 | 14.6 g | 0.10 | - | Synthesized in Part 1 |

| Concentrated Hydrochloric Acid | HCl | 36.46 | 100 mL | ~1.2 | 37% | Sigma-Aldrich |

| Ethanol | C₂H₅OH | 46.07 | As needed | - | 95% | Sigma-Aldrich |

| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - | Anhydrous | Sigma-Aldrich |

Equipment:

-

250 mL round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: A 250 mL round-bottom flask is charged with 4-(pyridin-2-yl)butanenitrile (14.6 g, 0.10 mol) and concentrated hydrochloric acid (100 mL). The flask is equipped with a reflux condenser and a magnetic stir bar.

-

Hydrolysis: The mixture is heated to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Isolation: After completion, the reaction mixture is cooled to room temperature and then to 0 °C in an ice bath. The precipitated solid is collected by vacuum filtration using a Büchner funnel and washed with a small amount of cold ethanol, followed by cold diethyl ether.

-

Drying: The white to off-white solid product, 4-(pyridin-2-yl)butanoic acid hydrochloride, is dried in a vacuum oven at 50 °C to a constant weight.

Figure 3: Workflow for the hydrolysis and salt formation.

Characterization

The identity and purity of the synthesized 4-(Pyridin-2-yl)butanoic acid hydrochloride should be confirmed by standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the pyridyl protons and the protons of the butanoic acid chain. The chemical shifts and coupling constants should be consistent with the structure. The carboxylic acid proton may be broad or not observed depending on the solvent. |

| ¹³C NMR | Signals corresponding to all nine carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid. |

| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the free base, 4-(pyridin-2-yl)butanoic acid. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and vibrations associated with the pyridine ring. |

| Melting Point | A sharp melting point is indicative of a pure compound. |

Safety Precautions

-

n-Butyllithium is a pyrophoric liquid and reacts violently with water. It should be handled under an inert atmosphere (nitrogen or argon) using proper syringe techniques. All glassware must be thoroughly dried.

-

3-Chloropropionitrile is toxic and a lachrymator. It should be handled in a well-ventilated fume hood.

-

Concentrated hydrochloric acid is highly corrosive and causes severe burns. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

-

The hydrolysis reaction should be performed in a fume hood as it may release HCl fumes.

-

Always consult the Safety Data Sheets (SDS) for all reagents before starting the synthesis.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low yield in Step 1 | Incomplete deprotonation of 2-picoline. | Ensure the n-BuLi is of good quality and accurately titrated. Ensure all reagents and solvents are strictly anhydrous. |

| Side reactions of the organolithium reagent. | Maintain the reaction temperature at -78 °C during the addition of both n-BuLi and the electrophile. | |

| Incomplete hydrolysis in Step 2 | Insufficient reaction time or acid concentration. | Extend the reflux time and monitor the reaction by TLC. Ensure concentrated HCl is used. |